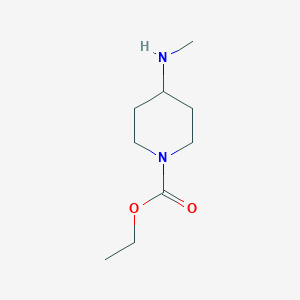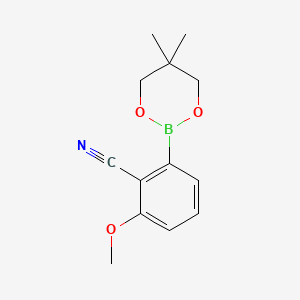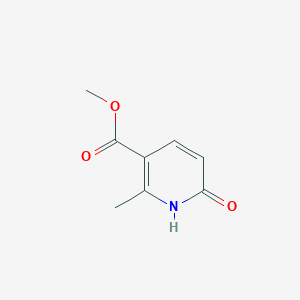
4-(Méthylamino)pipéridine-1-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 4-(Methylamino)Piperidine-1-Carboxylate is a compound with the molecular formula C9H18N2O2 . It is a colorless to yellow liquid . This compound belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring which bears a carboxylic acid group .
Molecular Structure Analysis
The InChI code for Ethyl 4-(Methylamino)Piperidine-1-Carboxylate is 1S/C9H18N2O2/c1-3-13-9(12)11-6-4-8(10-2)5-7-11/h8,10H,3-7H2,1-2H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Ethyl 4-(Methylamino)Piperidine-1-Carboxylate has a molecular weight of 186.25 . It is a colorless to yellow liquid .
Applications De Recherche Scientifique
Synthèse de dérivés de quinolin-2(1H)-one
Le 4-(Méthylamino)pipéridine-1-carboxylate d'éthyle est utilisé dans la synthèse de dérivés de quinolin-2(1H)-one . Ces dérivés sont importants en raison de leur large éventail d'activités biologiques, notamment les propriétés anti-inflammatoires, antimalariques et anticancéreuses. Le composé sert de brique élémentaire dans la formation de structures de quinoline complexes qui sont au cœur de la chimie médicinale.
Développement d'analogues de la milrinone
Les chercheurs utilisent ce composé dans le développement d'analogues de la milrinone pour étudier leurs effets sur l'augmentation du calcium intracellulaire dans les cellules cardiaques . La milrinone est un agent inotrope et vasodilatateur puissant, et ses analogues peuvent fournir des informations sur le traitement de l'insuffisance cardiaque en modulant la contractilité et la relaxation cardiaques.
Création de dérivés de tétrahydronaphtalène
Le composé est un réactif dans la synthèse de dérivés de tétrahydronaphtalène . Ces dérivés sont importants dans l'industrie pharmaceutique pour leurs applications thérapeutiques potentielles, y compris le traitement des troubles neurologiques et de l'inflammation.
Modulateurs de la détection de quorum
Le this compound est impliqué dans la synthèse de modulateurs de la détection de quorum . La détection de quorum est un processus de communication bactérienne qui régule l'expression des gènes en fonction de la densité de la population cellulaire. La modulation de ce processus peut conduire au développement de nouvelles stratégies antibactériennes qui ciblent les voies de communication bactériennes plutôt que la croissance, réduisant potentiellement le risque de développement de résistance.
Agents anti-Helicobacter pylori
Le composé est utilisé pour créer des molécules ayant une activité anti-Helicobacter pylori sélective . Helicobacter pylori est une bactérie qui provoque des ulcères d'estomac et des gastrites. Le développement d'agents sélectifs contre elle est crucial pour traiter et prévenir les maladies liées à l'estomac sans affecter le microbiote intestinal bénéfique.
Agonistes M1 mAChR
Il sert également de précurseur dans la synthèse d'agonistes du récepteur muscarinique de l'acétylcholine (mAChR) M1 actifs par voie orale . Ces agonistes sont étudiés pour leur potentiel dans le traitement des déficits cognitifs associés à la maladie d'Alzheimer et à d'autres affections neurologiques en améliorant la neurotransmission cholinergique dans le cerveau.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-(methylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-3-13-9(12)11-6-4-8(10-2)5-7-11/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLFXBOWHKIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453807 | |
| Record name | Ethyl 4-(Methylamino)Piperidine-1-Carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73733-69-4 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(methylamino)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73733-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(Methylamino)Piperidine-1-Carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidinecarboxylic acid, 4-(methylamino)-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B1588916.png)







